5-Hydroxymethyldeoxyuridylate
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Overview
Description
5-Hydroxymethyldeoxyuridylate is a hypermodified nucleotide that partially replaces deoxythymidylate in certain DNA sequences. It is a derivative of deoxyuridylate, where a hydroxymethyl group is attached to the 5th carbon of the uracil ring. This compound is significant in the study of DNA modifications and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyldeoxyuridylate typically involves the hydroxymethylation of deoxyuridylate. One common method is the reaction of deoxyuridylate with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 5th position of the uracil ring .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the enzymatic conversion of deoxyuridylate by deoxyuridylate hydroxymethyltransferase .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyldeoxyuridylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyldeoxyuridylate.
Reduction: It can be reduced back to deoxyuridylate.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formyldeoxyuridylate: Formed through oxidation.
Deoxyuridylate: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
5-Hydroxymethyldeoxyuridylate has several applications in scientific research:
Chemistry: Used as a model compound to study DNA modifications and repair mechanisms.
Biology: Plays a role in the study of viral DNA modifications, particularly in bacteriophages.
Medicine: Investigated for its potential role in gene therapy and as a biomarker for certain diseases.
Industry: Used in the development of biotechnological tools and assays for DNA modification studies
Mechanism of Action
The mechanism of action of 5-hydroxymethyldeoxyuridylate involves its incorporation into DNA in place of deoxythymidylate. This modification can affect DNA replication and repair processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and structure of the DNA .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyluracil: A similar compound where the hydroxymethyl group is attached to uracil instead of deoxyuridylate.
5-Formyldeoxyuridylate: An oxidized form of 5-hydroxymethyldeoxyuridylate.
Deoxyuridylate: The unmodified form of the compound.
Uniqueness
This compound is unique due to its specific modification at the 5th position of the uracil ring, which imparts distinct chemical and biological properties. This modification is particularly important in the study of DNA modifications and their effects on genetic processes .
Properties
CAS No. |
5238-86-8 |
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Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1 |
InChI Key |
WEBVWKFGRVLCNS-YPVSKDHRSA-N |
Isomeric SMILES |
C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Origin of Product |
United States |
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